Diastereomer Purity and QC: (1S,2R) vs. (1S,2S)
The (1S,2R) diastereomer is commercially supplied with certified purity of 95% (Bidepharm) or 98% (LeYan), accompanied by batch-specific QC spectra (NMR, HPLC, GC) . The (1S,2S) diastereomer (CAS 1269836-77-2), while also available at similar purity levels, represents a distinct stereochemical entity with a different SMILES string (C[C@@H](O)[C@H](N) vs. C[C@@H](O)[C@@H](N)) and a unique MDL identifier (MFCD18682138 vs. distinct MDL for the (1S,2S) form) . The availability of the (1R,2S) enantiomer is not confirmed in major vendor catalogs, indicating that procurement of the specific (1S,2R) configuration requires targeted sourcing from suppliers who can provide stereochemical proof of identity.
| Evidence Dimension | Stereochemical configuration and documented purity |
|---|---|
| Target Compound Data | CAS 1270116-96-5; MDL MFCD18682138; purity 95% (Bidepharm) or 98% (LeYan); SMILES C[C@H]([C@H](C1=CC=CC(OC2CCCC2)=C1)N)O |
| Comparator Or Baseline | (1S,2S) diastereomer: CAS 1269836-77-2; purity 95% (Bidepharm) or 98% (LeYan); SMILES C[C@@H](O)[C@@H](N)C1=CC(OC2CCCC2)=CC=C1 |
| Quantified Difference | Different absolute configuration at C-2; distinct MDL numbers; identical purity specifications from common vendors. |
| Conditions | Vendor product specification sheets; batch QC documentation. |
Why This Matters
In asymmetric synthesis, the absolute configuration of the amino alcohol directly controls the stereochemical outcome of subsequent reactions; procurement of the wrong diastereomer can result in opposite enantioselectivity or diastereoselectivity.
